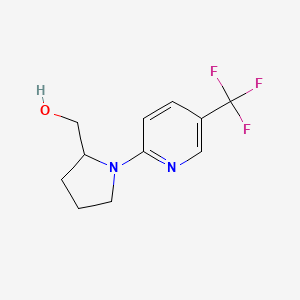

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Description

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 2-position and a 5-(trifluoromethyl)pyridin-2-yl moiety at the 1-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications . Its structural complexity allows for diverse interactions with biological targets, particularly enzymes or receptors sensitive to fluorine-mediated electronic effects. The hydroxymethyl group provides a site for further derivatization or hydrogen bonding, critical for modulating solubility and binding affinity.

Properties

IUPAC Name |

[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNJFPZLDLYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, such as the reaction of 2-chloropyridine with trifluoromethylating agents.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling of the Rings: The pyridine and pyrrolidine rings are then coupled together using suitable coupling agents and conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced at the 2-position of the pyrrolidine ring through hydroxymethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced under suitable conditions.

Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a reduced pyridine ring.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of new materials with unique properties.

Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Trifluoromethyl Positioning: The 5-CF₃ group on the pyridine ring (as in the target compound) creates a strong electron-withdrawing effect, stabilizing the pyridine ring and influencing π-π stacking interactions.

- Functional Group Impact : Replacing the hydroxymethyl group with a carboxylic acid (as in 5-(trifluoromethyl)picolinic acid) increases acidity (pKa ~2.5) and solubility but limits blood-brain barrier penetration compared to the target compound’s neutral -OH group .

Biological Activity

Overview

The compound (1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol , with the CAS number 1303829-13-1 , is a pyrrolidine derivative characterized by a pyridine ring substituted with a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential bioactive properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets . Although specific targets are not fully elucidated, it is known to interact with enzymes and proteins, potentially influencing several biochemical pathways:

- Enzymatic Interactions : The compound can bind to enzymes such as carbonic anhydrase, modulating its catalytic activity, which is crucial in physiological processes like pH regulation and ion transport.

- Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolism. This modulation can lead to significant changes in cellular behavior, including proliferation and apoptosis.

The compound exhibits various biochemical properties that make it suitable for research applications:

| Property | Description |

|---|---|

| Solubility | Likely soluble in organic solvents; specific solubility data not available. |

| Stability | Stable under standard laboratory conditions; specific degradation pathways not studied. |

| Reactivity | Can undergo oxidation and reduction reactions; may participate in substitution reactions. |

Case Studies and Research Findings

- Neuroprotective Effects : Research indicates that related pyrrolidine derivatives exhibit neuroprotective properties by modulating signaling pathways involved in neuronal survival. For instance, compounds similar to this compound have shown promise in protecting neurons from excitotoxicity induced by kainic acid in organotypic hippocampal slices .

- Inhibition of Enzymatic Activity : Studies have shown that pyrrolidine derivatives can inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of carbonic anhydrase by similar compounds has implications for developing treatments for conditions like glaucoma and epilepsy.

- Potential Therapeutic Applications : The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Its ability to interact with multiple biological targets positions it as a candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.